![molecular formula C16H16ClFN2O4S B2906362 3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034447-86-2](/img/structure/B2906362.png)
3-Chloro-4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Description
Synthesis Analysis
The synthetic route to obtain this compound likely involves several steps. One possible approach could be the reaction between maleic anhydride and an aromatic amine, leading to the formation of an intermediate (Z)-4-oxo-4-(arylamino)but-2-enoic acid. Subsequent reaction with thionyl chloride (SOCl₂) could yield the desired compound .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors, enzymes, or ion channels .
Mode of Action
It’s worth noting that the compound contains a pyrrolidine ring, which is a versatile scaffold in drug discovery and can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been shown to have nanomolar affinity for certain receptors .
properties
IUPAC Name |
3-chloro-4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c1-23-15-3-2-11(18)8-16(15)25(21,22)20-7-5-12(10-20)24-14-4-6-19-9-13(14)17/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVOYIEBOBMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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